molecular formula C16H25NO2 B14197609 Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- CAS No. 851385-08-5

Benzene, 1,4-bis(1-ethylpropyl)-2-nitro-

Cat. No.: B14197609
CAS No.: 851385-08-5
M. Wt: 263.37 g/mol
InChI Key: GKRHODSSGQBTLD-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzene ring substituted at the 1,4-positions with 1-ethylpropyl groups (-CH(CH₂CH₂CH₃)CH₂CH₂CH₃) and a nitro (-NO₂) group at the 2-position. Molecular Formula: Estimated as C₁₆H₂₅NO₂, derived by adding two 1-ethylpropyl groups (C₅H₁₁ each) and a nitro group to benzene. Molecular Weight: Approximately 264.38 g/mol (calculated from C₁₆H₂₅NO₂). Key Properties:

  • The 1-ethylpropyl substituents introduce steric bulk, reducing solubility in polar solvents.
  • The nitro group enhances polarity and electron-withdrawing effects, influencing reactivity and stability.

Properties

CAS No.

851385-08-5

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-nitro-1,4-di(pentan-3-yl)benzene

InChI

InChI=1S/C16H25NO2/c1-5-12(6-2)14-9-10-15(13(7-3)8-4)16(11-14)17(18)19/h9-13H,5-8H2,1-4H3

InChI Key

GKRHODSSGQBTLD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC(=C(C=C1)C(CC)CC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- typically involves the nitration of 1,4-bis(1-ethylpropyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2 position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can influence the reactivity and orientation of further substitutions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or iron (Fe) with hydrochloric acid (HCl).

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- largely depends on its chemical reactivity. The nitro group is electron-withdrawing, which affects the electron density of the benzene ring and influences its reactivity in electrophilic aromatic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its nitro and alkyl groups, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound A : Benzene, 1,2-bis(1-ethylpropyl)- (CAS 265132-51-2)
  • Structure : 1,2-substituted with 1-ethylpropyl groups; lacks nitro group.
  • Molecular Formula : C₁₆H₂₆.
  • Molecular Weight : 218.38 g/mol.
  • Key Differences :
    • The 1,2-substitution pattern creates a more congested spatial arrangement compared to the 1,4-isomer.
    • Absence of nitro group reduces polarity and electrophilic substitution resistance.
Compound B : Benzene,1,4-bis(1,1-dimethylethyl)-2-nitro- (CAS 3463-35-2)
  • Structure : 1,4-substituted with tert-butyl (-C(CH₃)₃) groups and nitro at 2-position.
  • Molecular Formula: C₁₄H₂₀NO₂.
  • Molecular Weight : ~234 g/mol (estimated).
  • Key Differences :
    • tert-butyl groups are bulkier than 1-ethylpropyl, further reducing solubility in aqueous media.
    • Enhanced steric hindrance may limit applications in coordination polymers compared to less bulky analogs.

Halogenated and Electron-Withdrawing Group Analogs

Compound C : 1,4-Bis(trichloromethyl)benzene (CAS 68360)
  • Structure : 1,4-substituted with -CCl₃ groups.
  • Molecular Formula : C₈H₄Cl₆.
  • Molecular Weight : 312.7 g/mol.
  • Key Differences :
    • Trichloromethyl groups are strongly electron-withdrawing, similar to nitro, but confer higher density (1.6–1.8 g/cm³) and lower water solubility.
    • Higher melting point (106–110°C) and boiling point (312°C) due to halogenated substituents.

Alkyl-Substituted Benzene Derivatives

Compound D : 1,4-Diisopropylbenzene (CAS 100-18-5)
  • Structure : 1,4-substituted with isopropyl (-CH(CH₃)₂) groups.
  • Molecular Formula : C₁₂H₁₈.
  • Molecular Weight : 162.27 g/mol.
  • Key Differences :
    • Smaller substituents result in lower steric hindrance and higher volatility (boiling point ~210°C).
    • Absence of nitro group increases susceptibility to electrophilic substitution.

Data Table: Comparative Properties

Property Target Compound Compound A (1,2-bis) Compound B (tert-butyl) Compound C (CCl₃) Compound D (isopropyl)
CAS No. Not listed 265132-51-2 3463-35-2 68360 100-18-5
Molecular Weight ~264.38 g/mol 218.38 g/mol ~234 g/mol 312.7 g/mol 162.27 g/mol
Substituent Bulk High (branched C₅) High (1,2-position) Very High (tert-butyl) Moderate Low (isopropyl)
Polarity Moderate (nitro group) Low Moderate High (CCl₃) Low
Melting Point Not reported Not reported Not reported 106–110°C ~–20°C
Reactivity Resists electrophilic attack Reactive Moderately reactive Highly unreactive Reactive

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